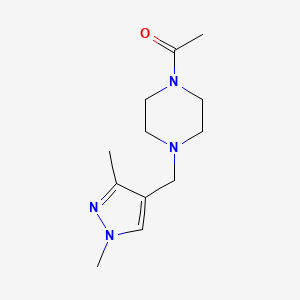

1-(4-((1,3-二甲基-1H-吡唑-4-基)甲基)哌嗪-1-基)乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in several studies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reconsidered the synthesis of key intermediates in the preparation of zolazepam .

Chemical Reactions Analysis

Pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

科学研究应用

Antibacterial and Antimycobacterial Activity

Imidazole derivatives, including those containing the 1,3-diazole ring, have demonstrated antibacterial and antimycobacterial potential. Researchers have synthesized compounds with imidazole moieties and evaluated their efficacy against bacterial strains. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and found that certain derivatives exhibited potent anti-tubercular activity against Mycobacterium tuberculosis .

Ulcerogenic Activity

Imidazole-based drugs, including omeprazole and pantoprazole, are commonly used as antiulcer medications. Their mechanism involves inhibiting gastric acid secretion, which helps manage peptic ulcers.

作用机制

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

未来方向

属性

IUPAC Name |

1-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-10-12(8-14(3)13-10)9-15-4-6-16(7-5-15)11(2)17/h8H,4-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPXVCHFCVZXIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCN(CC2)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2387726.png)

![5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387729.png)

![5,6-Dihydro-1,4-dioxin-2-yl[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazino]methanone](/img/structure/B2387730.png)

![1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2387732.png)

![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)

![3-{[benzyl(methyl)carbamoyl]amino}-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2387738.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide](/img/structure/B2387742.png)

![Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate](/img/structure/B2387745.png)